(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14828143
InChI: InChI=1S/C11H11NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-5,8,12H,6H2,1H3
SMILES:
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester

CAS No.:

Cat. No.: VC14828143

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester -

Specification

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name methyl 2-(2-oxo-3,4-dihydro-1,4-benzothiazin-3-yl)acetate
Standard InChI InChI=1S/C11H11NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-5,8,12H,6H2,1H3
Standard InChI Key PAEFXQBNXDGIGO-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1C(=O)SC2=CC=CC=C2N1

Introduction

(2-Oxo-3,4-dihydro-2H-benzo14thiazin-3-yl)-acetic acid methyl ester is a derivative of benzothiazine, a class of heterocyclic compounds known for their diverse biological activities. This specific compound features a thiazine ring fused with a carbonyl group and an acetic acid methyl ester functional group, contributing to its potential pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts.

Synthesis Steps:

  • Starting Materials: o-Amino thiophenol and maleic anhydride.

  • Reaction Conditions: Reflux for several hours.

  • Characterization Techniques: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Biological Activities

Benzothiazine derivatives, including this compound, have been studied for their potential therapeutic properties. These include antibacterial and antifungal activities against various strains, such as Escherichia coli and Candida albicans. The mechanism by which these compounds exert their biological effects is not fully elucidated but is believed to involve specific interactions that could influence solubility and reactivity patterns.

Applications

The primary applications of (2-Oxo-3,4-dihydro-2H-benzo thiazin-3-yl)-acetic acid methyl ester lie in its potential pharmacological uses, particularly in antimicrobial and anti-inflammatory contexts. Further research is needed to fully explore its therapeutic potential.

Comparison with Related Compounds

Other benzothiazine derivatives, such as 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, have been studied for their biological activities and structural properties. These compounds exhibit a broad spectrum of biological activity, including antibacterial, anticancer, and anti-inflammatory properties .

Comparison Table:

CompoundMolecular FormulaCAS No.Biological Activities
(2-Oxo-3,4-dihydro-2H-benzo thiazin-3-yl)-acetic acid methyl esterNot specified50773-41-6Antimicrobial, anti-inflammatory
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acidC10H9NO3SNot specifiedAntibacterial, anticancer
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic AcidC10H9NO3S6270-74-2Various therapeutic applications

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